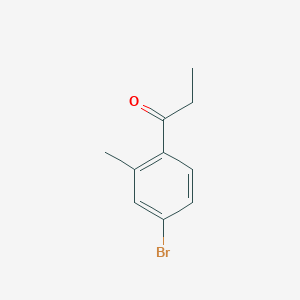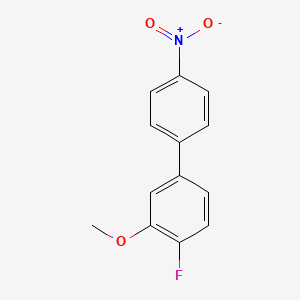
3-叔丁基苯基硼酸
概述
描述
3-Tert-butylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO2. It is a derivative of phenylboronic acid, where a tert-butyl group is attached to the phenyl ring at the third position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
科学研究应用
3-Tert-butylphenylboronic acid has diverse applications in scientific research:
作用机制
Target of Action
3-Tert-butylphenylboronic acid is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of 3-Tert-butylphenylboronic acid are the carbon atoms in the organic groups involved in the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 3-Tert-butylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium . The 3-Tert-butylphenylboronic acid acts as a nucleophile, donating its organoboron group to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 3-Tert-butylphenylboronic acid, affects the carbon-carbon bond formation pathway . This reaction leads to the formation of new carbon-carbon bonds, which can result in the synthesis of complex organic compounds .
Result of Action
The molecular effect of 3-Tert-butylphenylboronic acid’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of complex organic compounds, which can have various effects depending on the specific compounds produced .
Action Environment
The action of 3-Tert-butylphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . .
生化分析
Biochemical Properties
3-Tert-butylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with diols and other hydroxyl-containing molecules, which makes it useful in the detection and quantification of sugars and other biomolecules. The interaction between 3-Tert-butylphenylboronic acid and these biomolecules is primarily based on the formation of reversible covalent bonds, which allows for the selective binding and release of target molecules .
Cellular Effects
The effects of 3-Tert-butylphenylboronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Tert-butylphenylboronic acid has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells. Additionally, it can affect the expression of genes related to cell growth, differentiation, and apoptosis, thereby impacting cellular processes such as proliferation and survival .
Molecular Mechanism
At the molecular level, 3-Tert-butylphenylboronic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can either block the enzyme’s activity or alter its conformation, leading to changes in its function. Additionally, 3-Tert-butylphenylboronic acid can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses. These interactions are often mediated by the formation of covalent bonds between the boronic acid group and nucleophilic residues on the target proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Tert-butylphenylboronic acid in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over time. The temporal effects of 3-Tert-butylphenylboronic acid on cellular function have been studied in both in vitro and in vivo settings. Long-term exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression, which may result in altered cellular functions and phenotypes .
Dosage Effects in Animal Models
The effects of 3-Tert-butylphenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired biochemical effects while minimizing potential side effects .
Metabolic Pathways
3-Tert-butylphenylboronic acid is involved in various metabolic pathways, including those related to the metabolism of carbohydrates and lipids. It interacts with enzymes such as aldolases and dehydrogenases, influencing the flux of metabolites through these pathways. Additionally, 3-Tert-butylphenylboronic acid can affect the levels of cofactors such as NADH and ATP, thereby impacting cellular energy metabolism and redox balance .
Transport and Distribution
The transport and distribution of 3-Tert-butylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 3-Tert-butylphenylboronic acid can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Tert-butylphenylboronic acid is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria due to its interactions with mitochondrial enzymes and proteins. The subcellular localization of 3-Tert-butylphenylboronic acid can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-tert-butylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of 3-tert-butylphenylboronic acid often involves large-scale reactions using similar organometallic reagents and boric esters. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 3-Tert-butylphenylboronic acid primarily undergoes reactions such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
相似化合物的比较
Phenylboronic Acid: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
4-Tert-butylphenylboronic Acid: Similar structure but with the tert-butyl group at the fourth position, affecting its reactivity and steric properties.
3-Trifluoromethylphenylboronic Acid: Contains a trifluoromethyl group instead of a tert-butyl group, leading to different electronic and steric effects.
Uniqueness: 3-Tert-butylphenylboronic acid is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity in coupling reactions. This makes it particularly useful in synthesizing sterically demanding molecules .
属性
IUPAC Name |
(3-tert-butylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBOGYOXEDEGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616094 | |
| Record name | (3-tert-Butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560132-24-3 | |
| Record name | (3-tert-Butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1342830.png)



![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)




![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1342847.png)



